Dipropyl succinate

Description

Significance in Organic Synthesis and Industrial Chemistry

In organic synthesis, dipropyl succinate (B1194679) serves as a crucial intermediate and a versatile building block for the creation of diverse organic compounds wikipedia.orgguidetopharmacology.org. Its utility extends to the production of pharmaceuticals, agrochemicals, and specialty chemicals wikipedia.orgguidetopharmacology.org. The compound is also integral to the polymer industry, where it contributes to the modification of polymer properties and the development of specialized materials wikipedia.org. It is utilized in the broader manufacturing of polymers, resins, and other industrial chemicals nih.gov.

Furthermore, dipropyl succinate has been identified as an internal donor in MgCl₂-supported Ziegler-Natta catalysts, which are employed in the polymerization of propylene (B89431), thereby enhancing the efficiency of polymer production processes nih.gov. Its application also extends to the synthesis of high-performance pigments, such as 1,4-diketo-pyrrolo-pyrrole (DPP) pigments, which are recognized for their vibrant colors and stability in various applications including paints and plastics nih.gov. Beyond its role in synthesis and polymerization, this compound finds use as a solvent in cosmetics and personal care products, attributed to its moisturizing and solubilizing characteristics. It is also valued in the flavor and fragrance industry for its fruity or floral notes.

Role in Green Chemistry and Sustainability Research

This compound aligns with the principles of green chemistry and sustainability due to its biodegradable nature, making it a more environmentally friendly option compared to some other synthetic compounds. Research is actively exploring its potential as a sustainable alternative in various sectors, including the development of biodegradable polymers and chemicals through microbial fermentation processes. The precursor to this compound, succinic acid, can be produced via microbial fermentation, presenting a renewable and sustainable pathway for chemical synthesis. This focus on bio-based production routes for succinic acid derivatives aims to mitigate environmental impacts.

Moreover, succinate-based plasticizer mixtures, which include succinate esters, are being investigated as non-toxic and sustainable replacements for conventional phthalate (B1215562) plasticizers. The production of succinic acid, from which this compound is derived, does not rely on petroleum refinement, further minimizing its environmental footprint and reducing dependence on fossil-based products. The broader class of bio-based esters, including succinate esters, is gaining prominence as sustainable solvents in organic synthesis.

Emerging Relevance in Biomedical and Materials Science

This compound is being investigated for its potential in biomedical applications, particularly as a precursor in drug development guidetopharmacology.orgnih.gov. Its role as a mitochondrial prodrug has shown promise in enhancing adenosine (B11128) triphosphate (ATP) production in compromised cells, suggesting potential therapeutic applications for conditions linked to mitochondrial dysfunction nih.gov. While specific studies on diisopropyl succinate (a related succinate ester) have demonstrated its capacity to act as a prodrug to support mitochondrial respiration and alleviate brain injury in acute organophosphate poisoning models, this research highlights the broader potential of succinate esters in neuroprotective strategies nih.gov.

In the realm of materials science, this compound is relevant to the development of biodegradable plastics. Succinic acid is a key monomer in the production of polybutylene succinate (PBS), a biodegradable polymer, and this compound can serve as an intermediate or a model compound in the study of such polymers. Its biocompatibility and amenability to chemical modification also make succinate derivatives promising candidates for various biomedical materials. For instance, succinic acid-based polyesters have demonstrated intrinsic properties as inhibitors of fungal biofilms, which is a significant feature for applications in medical devices.

Structure

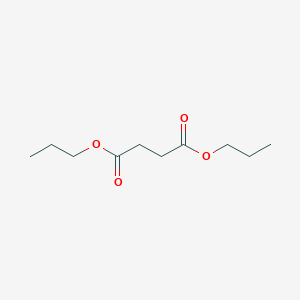

2D Structure

3D Structure

Propriétés

IUPAC Name |

dipropyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHZCPHKDJWHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239018 | |

| Record name | Succinic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-15-5 | |

| Record name | Dipropyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Engineering

Direct Esterification of Succinic Acid with Propanol (B110389)

The esterification of succinic acid (SA) with alcohols like methanol (B129727), ethanol (B145695), and 2-propanol (2-PrOH) has been extensively investigated, often employing various catalytic systems to enhance reaction rates and yields. researchgate.netnih.govresearchgate.net

Homogeneous acid catalysts, such as sulfuric acid (H2SO4), hydrochloric acid (HCl), hydrofluoric acid (HF), phosphoric acid (H3PO4), and p-toluenesulfonic acid (p-TsOH), are commonly used in esterification reactions. aip.orgmdpi.commdpi.com These catalysts function as proton donors to the carboxylic acid, facilitating the nucleophilic attack by the alcohol. mdpi.com While effective, homogeneous catalysts often present challenges related to corrosion, catalyst loss, and difficulties in separation and purification, which can increase production costs. aip.orgmdpi.commdpi.com For instance, a process for succinic acid esterification using a homogeneous acid catalyst in a distillation column has been described, where a dilute solution of succinic acid in methanol is supplied counter-currently with methanol. google.com

Heterogeneous catalysts are favored in esterification for their environmental benefits and ease of separation from the reaction mixture, addressing many drawbacks of homogeneous systems. mdpi.comwhiterose.ac.uk

Various solid acid catalysts have been explored for the esterification of succinic acid with alcohols:

Zeolites: Zeolites, such as H-Beta zeolite, have demonstrated high catalytic activity. For example, H+-zeolite β (SiO2/Al2O3 = 150) achieved a 96% yield of diphenyl succinate (B1194679) from succinic acid and phenol, maintaining activity even after five recycling runs. researchgate.net In the esterification of succinic acid with ethanol, zeolite Y showed good catalytic activity, resulting in a 72% conversion of SA and a 60% yield of diethyl succinate at moderate conditions. researchgate.net ZSM-5 and HZSM-5 catalysts have also been used for succinic acid esterification, with HZSM-5 achieving a 94% conversion of succinic acid under optimized conditions (75°C, 1 g catalyst, 1:3 mole ratio, 9 h reaction time). researchgate.net

Montmorillonite (B579905) Clays: Montmorillonite (MMT) clays, particularly cation-exchanged MMT K10, have been investigated as acid catalysts. While unmodified MMT shows low conversion due to limited acid sites, modified versions can significantly improve esterification yields. aip.org For instance, KSF/0 montmorillonite clay showed excellent catalytic activity in the esterification of stearic acid with various alcohols, achieving high yields. mdpi.com

Polyoxometalates (POMs): POMs are a class of anionic polynuclear metal-oxo clusters with tunable Brønsted or Lewis acidic properties, making them suitable for heterogeneous catalysis. nih.gov An Anderson-type polyoxometalate, Na3(H2O)6[AlMo6O18(OH)6], has been reported as a catalyst for diester synthesis from dicarboxylic acids, including dipropyl succinate. lookchem.comresearchgate.net This catalyst achieved a maximum this compound yield of 77 ± 2.5% under optimal conditions and maintained 75-78% yield even after six recycling cycles. lookchem.com

Table 1: Performance of Selected Solid Acid Catalysts in Esterification of Succinic Acid

| Catalyst Type | Alcohol | Conditions | Conversion/Yield (Succinic Acid/Diester) | Selectivity (Diester) | Recyclability | Reference |

| H+-Zeolite β (SiO2/Al2O3 = 150) | Phenol | Not specified (for diphenyl succinate) | 96% yield (diphenyl succinate) | Not specified | 5 times | researchgate.net |

| Zeolite Y | Ethanol | Moderate conditions | 72% conversion (SA), 60% yield (diester) | Not specified | Not specified | researchgate.net |

| HZSM-5 | n-Butanol | 75°C, 1 g catalyst, 1:3 molar ratio, 9 h | 94% conversion (SA) | Not specified | Not specified | researchgate.net |

| Na3(H2O)6[AlMo6O18(OH)6] (Anderson-type POM) | Propanol | 1.19 mol.% catalyst, 4.9:1 propanol/SA, 113°C, 9.6 h | 77 ± 2.5% yield (this compound) | Not specified | 6 cycles | lookchem.com |

| D-Hβ (moderate Bronsted acidity) | 2-Propanol | Microwave-irradiated, optimum conditions | Performed (specific yield not given for this compound) | Not specified | Reusable | researchgate.netnih.govresearchgate.net |

Ion-exchange resins, particularly sulfonated cation exchange resins like Amberlyst-15, are widely used as solid acid catalysts for esterification reactions. researchgate.netmdpi.comacs.orgacs.org These resins offer advantages such as easy separation and reusability. mdpi.com Studies on the esterification of succinic acid with ethanol using Amberlyst-15 have been conducted in batch isothermal experiments, varying temperature (78-120 °C), ethanol to succinic acid mole ratios, and catalyst concentrations (1-5 wt%). acs.orgresearchgate.net The kinetic behavior of such systems can be well-described by pseudo-homogeneous mole fraction models. acs.orgresearchgate.net Anion exchange resins can also be used for the purification of carboxylic acids and, with proper selection, can be employed to produce corresponding esters by eluting the carboxylic anion with an alcohol containing a strong acid. google.com

Enzymatic catalysis, particularly using lipases (E.C. 3.1.1.3), offers a greener alternative for ester production. mdpi.com Lipases can catalyze esterification reactions, though their application in short-chain ester synthesis faces challenges such as high biocatalyst costs, enzyme inhibition/inactivation by short-chain acids and alcohols, and the potential need for organic solvents. mdpi.com For instance, Candida antarctica lipase (B570770) B immobilized on acrylic resin has been used for the esterification of succinic acid with ethanol at temperatures like 40 and 50 °C. researchgate.netresearchgate.net The apparent equilibrium constant (Km) for such reactions has been shown to depend significantly on the molality of water, succinic acid, and temperature. researchgate.net

Process optimization for this compound synthesis often involves identifying optimal reaction parameters to maximize yield and efficiency. For the esterification of succinic acid with propanol using an Anderson-type polyoxometalate catalyst, optimal conditions for maximum this compound yield (77 ± 2.5%) were determined using Response Surface Methodology (RSM). lookchem.com These conditions included a catalyst loading of 1.19 mol.%, a propanol/succinic acid ratio of 4.9:1, a temperature of 113 °C, and a reaction time of 9.6 hours. lookchem.com

Kinetic studies are crucial for understanding reaction mechanisms and designing efficient processes. For heterogeneously catalyzed esterification of succinic acid with ethanol using Amberlyst-15, a pseudo-homogeneous mole fraction model has been developed to describe the reaction kinetics, which is useful for designing continuous systems like reactive distillation. acs.orgresearchgate.netosti.gov Factors affecting reaction rates include catalyst loading, temperature, and reactant molar ratios. acs.org For instance, in the esterification of nonanoic acid with 1-propanol (B7761284) catalyzed by Amberlyst 15, increasing temperature and catalyst loading increased conversion. acs.org The Eley-Rideal (E-R) model has been used to correlate kinetic data, and activation energies have been determined. acs.org The presence of water is a critical parameter, as its content can significantly impact conversion and yield in esterification reactions. researchgate.net

Table 2: Optimized Conditions and Kinetic Parameters for this compound Synthesis

| Parameter | Optimal Value (Anderson-type POM) lookchem.com |

| Catalyst Loading | 1.19 mol.% |

| Propanol/Succinic Acid Ratio | 4.9:1 |

| Temperature | 113 °C |

| Reaction Time | 9.6 h |

| Maximum Yield | 77 ± 2.5% |

Microwave-Assisted Synthesis

Transesterification Routes

From Lower Alkyl Succinates (e.g., Dimethyl Succinate)

The synthesis of this compound can be achieved through the transesterification of lower alkyl succinates, such as dimethyl succinate (DMS), with n-propanol. This process involves the exchange of alkyl groups between an ester and an alcohol.

Enzymatic Transesterification: Continuous flow systems have been developed for the production of dialkyl succinates, including this compound, via the transesterification of dimethyl succinate using enzymatic catalysts. One such system utilized lipase Cal B as an enzymatic catalyst in a Syrris Asia Technology setup. Optimal reaction conditions for this process were identified as 14 minutes at 40 °C. While demonstrating advantages in continuous flow, this method generally resulted in lower yields of the target esters compared to chemical catalysis. researchgate.netmdpi.com

Acid-Catalyzed Transesterification: Acidic catalysts are also employed in the transesterification of succinate esters. For instance, dimethyl succinylsuccinate, a dimer derived from dimethyl succinate, can undergo transesterification with aliphatic monoalcohols, including propanol, in the presence of an acidic catalyst. This reaction is typically carried out under pressure at elevated temperatures, ranging from 90 °C to 160 °C. google.com This principle can be extended to the transesterification of dimethyl succinate to yield this compound. However, studies on the transesterification of diethyl succinate with n-propanol have indicated that relatively poor yields can be obtained, potentially due to the low boiling point of the alcohol and the high reaction temperatures required for efficient conversion. jetir.org

The general conversion of dimethyl succinate into other desired esters, such as this compound, through appropriate transesterification reactions is a recognized synthetic pathway. google.com

Table 1: Representative Conditions for Dialkyl Succinate Synthesis via Transesterification

| Starting Material | Alcohol | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Dimethyl Succinate | n-Propanol | Lipase Cal B | Continuous flow, 14 min, 40 °C | Dialkyl Succinates | Lower | researchgate.netmdpi.com |

| Dimethyl Succinylsuccinate | Propanol | Acidic | Pressure, 90-160 °C | Transesterified | Not specified | google.com |

| Diethyl Succinate | n-Propanol | Various | Not specified | Propyl Esters | Poor | jetir.org |

Synthesis of Specifically Labeled this compound

The synthesis of specifically labeled this compound involves incorporating isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule. While direct synthetic procedures for specifically labeled this compound are not extensively detailed, general methodologies for labeling succinate derivatives and other organic compounds provide a framework for its preparation.

Deuterium Labeling: Deuterium-labeled succinate derivatives can be synthesized through methods involving the exchange of hydrogen for deuterium. One general approach involves contacting the compound to be deuterated with deuterium oxide (D₂O) in the presence of a metal or metal-supported catalyst (e.g., palladium, nickel, copper). This exchange reaction is typically carried out at elevated temperatures, ranging from 150 °C to 350 °C, often in the liquid or gas phase. google.com For instance, deuterium-labeled 2-(1-methylalkyl)succinate has been prepared via alkylation of diethyl malonate, followed by a Krapcho decarboxylation reaction utilizing D₂O, and subsequent hydrolysis. researchgate.net Applying these principles, one could envision the deuteration of succinic acid precursors or propanol, followed by esterification to yield deuterated this compound.

Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound would primarily involve the use of ¹³C-enriched starting materials. For example, uniform ¹³C-labeled succinate (U-¹³C-succinate) is commercially available and widely used in metabolic studies to trace carbon flow. nih.govbiorxiv.org By utilizing ¹³C-labeled succinic acid and reacting it with n-propanol, or by employing ¹³C-labeled n-propanol with unlabeled succinic acid, the desired ¹³C-labeled this compound could be synthesized through standard esterification or transesterification protocols. This strategy aligns with the general approach for synthesizing stable isotope-labeled compounds, where labeled precursors are incorporated into the target molecule. osti.gov

Table 2: General Strategies for Isotopic Labeling of Succinate Derivatives

| Isotope | Labeling Strategy | Key Reagents/Conditions | Reference |

| Deuterium | Hydrogen-Deuterium Exchange | D₂O, Metal/Metal-supported catalysts (Pd, Ni, Cu), 150-350 °C | google.com |

| Deuterium | Alkylation/Decarboxylation of Labeled Precursors | Diethyl malonate, D₂O | researchgate.net |

| Carbon-13 | Use of ¹³C-Enriched Starting Materials | U-¹³C-Succinate, ¹³C-labeled propanol | nih.govbiorxiv.orgosti.gov |

Advanced Applications in Organic Synthesis

Utility as a Versatile Building Block in Complex Molecular Architectures

Dipropyl succinate (B1194679) functions as a versatile building block, enabling the construction of more intricate molecular architectures. It can serve as an intermediate or a model compound in the study and synthesis of biodegradable polymers, such as polybutylene succinate (PBS). ontosight.ai This highlights its potential in developing sustainable materials.

Furthermore, dipropyl succinate can undergo catalytic vapor-phase hydrogenation to yield significant industrial products including 1,4-butanediol (B3395766) (BDO), gamma-butyrolactone (B3396035) (GBL), and tetrahydrofuran (B95107) (THF). google.com These hydrogenation products are crucial raw materials for various polymer and chemical syntheses, underscoring this compound's role as a foundational component in complex chemical pathways.

Solvent Applications in Specialized Chemical Reactions and Processes

This compound finds application as a solvent in specialized chemical processes. It is employed as a solvent in the synthesis of various cosmetic ingredients, valued for its moisturizing and solubilizing properties. ontosight.ai More broadly, diesters of succinic acid, including this compound, are recognized for their utility as solvents in the manufacture of fine chemicals, perfumes, and plasticizers. researchgate.net

Research in Polymer Science and Materials Engineering

Integration into Biodegradable Polymer Systems

The quest for environmentally friendly plastics has propelled research into biodegradable polymers. Dipropyl succinate (B1194679) is a key player in this field, primarily through its involvement in the synthesis and modification of poly(alkylene succinate)s.

Poly(alkylene succinate)s are a class of biodegradable polyesters with promising properties. mdpi.com One of the most prominent members of this family is poly(butylene succinate) (PBS). nih.govwikipedia.org The synthesis of PBS and other poly(alkylene succinate)s can be achieved through a two-step process: esterification followed by polycondensation. nih.govrsc.org In principle, dialkyl succinates like dipropyl succinate can be used as a starting material in a transesterification reaction with a diol, such as 1,4-butanediol (B3395766), to form the corresponding polyester (B1180765). wikipedia.orgresearchgate.netlidsen.com This process involves the exchange of the propyl groups of this compound with the diol, leading to the formation of polymer chains and releasing propanol (B110389) as a byproduct. While dimethyl succinate and diethyl succinate are more commonly cited in the literature for the synthesis of PBS via transesterification, the underlying chemical principle extends to other dialkyl succinates. researchgate.netlidsen.commdpi.com The resulting PBS is a semi-crystalline polymer with good mechanical and thermal properties. nih.govupc.edu

The synthesis of poly(alkylene succinate)s can be achieved through various methods, including melt polycondensation. For instance, poly(alkylene succinate)s like poly(ethylene succinate) (PESu), poly(butylene succinate) (PBSu), poly(hexylene succinate) (PHSu), poly(octylene succinate) (POSu), and poly(decylene succinate) (PDeSu) have been synthesized via a two-stage melt polycondensation method. mdpi.com

The incorporation of different monomers, including various succinate esters, can significantly influence the final properties of the resulting polymer. Key properties such as crystallinity and molecular weight distribution are particularly affected. For instance, in poly(alkylene succinate)s, the length of the alkylene chain in the diol monomer has a notable impact on the glass transition temperature (Tg) and crystallinity. mdpi.com As the number of methylene (B1212753) groups in the diol increases, the Tg tends to decrease. mdpi.com

The molecular weight of a polymer is a critical factor determining its mechanical and thermal properties. upc.edu Research on oligomers of butylene succinate (OBS) has shown that with increasing molecular weight, the thermal degradation stability slightly increases, while the crystallinity decreases. upc.edu This is because shorter oligomer chains can organize more easily into a denser crystal structure. upc.edu Conversely, higher molecular weight can lead to more chain entanglements, which can hinder the crystallization process. researchgate.net The molecular weight distribution, or polydispersity index (Đ), also plays a role. A narrower distribution generally leads to more uniform properties. google.com

The drive towards a circular economy has intensified the development of sustainable polymers derived from renewable resources. fraunhofer.de Succinic acid, the precursor to this compound, is recognized as a key platform chemical that can be produced through the fermentation of biomass. fraunhofer.deresearchgate.net This bio-based succinic acid can then be used to synthesize a range of bio-based polymers, including poly(alkylene succinate)s. fraunhofer.detechscience.com The use of bio-based monomers like succinic acid and 1,4-butanediol (which can also be derived from renewable resources) allows for the production of fully bio-based PBS. nih.govupc.eduresearchgate.net This shift away from fossil fuel-based feedstocks is a critical step in creating more sustainable plastic alternatives. techscience.com The biodegradability of these polymers, which can be broken down by microorganisms into water and carbon dioxide, further enhances their environmental credentials. wikipedia.org

Influence on Polymer Properties (Crystallinity, Molecular Weight Distribution)

Investigation as a Polymeric Plasticizer

Plasticizers are additives that increase the flexibility and durability of polymers. There is a significant research effort to find safer, bio-based alternatives to traditional phthalate (B1215562) plasticizers. mdpi.com Succinate esters, including this compound, are being investigated as promising candidates.

Poly(vinyl chloride) (PVC) is a widely used polymer that often requires the addition of plasticizers to achieve the desired flexibility for various applications. mdpi.comgoogle.com Succinate esters have been shown to be effective plasticizers for PVC. researchgate.net Studies have demonstrated that dialkyl succinates can be blended with PVC to reduce its glass transition temperature, thereby increasing its flexibility. researchgate.net The effectiveness of the plasticizer is influenced by the length of the alkyl chains. While longer-chain succinates like dioctyl succinate are often more efficient, shorter-chain succinates can also be effective, particularly at higher concentrations. mdpi.com The interaction between the ester carbonyl groups of the succinate plasticizer and the PVC polymer chains is a key factor in their compatibility and plasticizing efficiency. researchgate.net

The molecular structure of a plasticizer is critical to its performance. researchgate.net Key factors include the length and branching of the alkyl chains and the nature of the dicarboxylic acid. For succinate-based plasticizers, research has shown that the length of the central alkyl chain in more complex succinate ester structures has a significant impact on the mechanical properties of the plasticized polymer blend. researchgate.net Shorter central chains can lead to higher stress at break and surface hardness, while longer chains result in softer blends. researchgate.net The compatibility between the plasticizer and the polymer is crucial to prevent issues like migration and volatilization, which can compromise the material's properties over time. mdpi.com By understanding these structure-property relationships, it is possible to design novel bio-based plasticizers with tailored performance characteristics. google.com

Efficacy in Polymer Blends (e.g., Poly(vinyl chloride))

Role as a Model Compound in Polymerization Studies

In the realms of polymer science and materials engineering, this compound and its isomers serve as critical model compounds for investigating polymerization mechanisms and synthesizing novel polymers. Its utility stems from its structure—a simple dialkyl ester of a C4 dicarboxylic acid—which allows it to function both as a monomer in polycondensation reactions and as a modifying agent in catalytic systems. Research studies leverage this compound and its analogues, such as diisopropyl succinate and diethyl succinate, to understand fundamental aspects of polymer synthesis, including catalyst performance, reaction kinetics, and the structure-property relationships of the resulting polymers.

One of the most significant applications is in the study of Ziegler-Natta catalysis for polypropylene (B1209903) production, where succinate esters act as internal electron donors. google.comacs.orgmdpi.com These donors are crucial for controlling the stereochemistry of the polymer, which in turn dictates its physical and mechanical properties. By adsorbing onto the magnesium chloride support of the catalyst, succinate esters influence the distribution of active sites, leading to polymers with desired tacticity and molecular weight distributions. google.comacs.org Studies have shown that the type and concentration of the succinate donor can modulate catalyst activity and polymer crystallinity. rsc.org

Furthermore, this compound is a valuable model monomer for the synthesis of aliphatic polyesters like poly(propylene succinate) (PPSu) through transesterification reactions. acs.org Enzymatic polymerization, in particular, has emerged as a green alternative to traditional chemical synthesis, utilizing lipases such as Candida antarctica Lipase (B570770) B (CALB) under mild conditions. rsc.orglidsen.com In these studies, dialkyl succinates react with diols, and the removal of the alcohol byproduct drives the reaction toward the formation of high-molecular-weight polymers. nih.govencyclopedia.pub The use of model compounds like this compound allows researchers to systematically study the influence of various parameters—such as temperature, pressure, and catalyst choice—on the polymerization outcome, providing insights applicable to a wide range of polyester systems. mdpi.com These investigations are fundamental for developing biodegradable polymers from renewable resources. mdpi.comnih.gov

Influence as an Internal Electron Donor in Ziegler-Natta Catalysis

Research has extensively documented the role of succinate esters, particularly diisopropyl succinate (an isomer of this compound), as a sixth-generation internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for propylene (B89431) polymerization. acs.org The inclusion of a succinate donor has been found to produce polypropylene with broader molecular weight distributions. google.com The performance of the catalyst system can be fine-tuned by varying the succinate content, often in combination with external electron donors like alkoxysilanes. google.comrsc.org

| Internal Donor System | Catalyst Activity (kg PP/g Cat·h) | Polymer Isotacticity Index (%) | Molecular Weight Distribution (Mw/Mn) | Key Finding |

|---|---|---|---|---|

| Single Diether Donor | ~35.0 | 97.5 | ~2.5 | High activity, narrow molecular weight distribution. |

| Mixed Diether/DIS Donor | ~25.0 - 30.0 | 98.0 - 98.5 | 2.8 - 3.3 | Increased isotacticity and broader molecular weight distribution. rsc.org |

| Single DIS Donor | ~15.0 | >98.5 | >4.0 | High stereoregularity, broad molecular weight distribution, but lower activity. |

Use as a Monomer in Enzymatic Polycondensation

This compound serves as an ideal monomer for producing poly(propylene succinate) via transesterification with 1,3-propanediol. While direct studies on this compound are specific, extensive research on homologous compounds like diethyl succinate and dimethyl succinate with various diols provides a strong model for the reaction conditions and outcomes. These studies often employ a two-stage method involving an initial oligomerization step followed by a higher temperature, high-vacuum polycondensation step to increase the polymer's molecular weight. nih.govencyclopedia.pub The enzyme Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this process. rsc.orgnih.gov

| Dialkyl Succinate | Diol | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer | Weight Average Molecular Weight (Mw, g/mol) |

|---|---|---|---|---|---|---|

| Diethyl Succinate | 1,4-Butanediol | Novozym 435 (CALB) | 80 - 95 | 48 | Poly(butylene succinate) | ~38,000 encyclopedia.pub |

| Diethyl Succinate | 1,6-Hexanediol | Novozym 435 (CALB) | 100 | 26 | Poly(hexamethylene succinate) | ~12,000 |

| Dimethyl Succinate | 1,4-Butanediol | Novozym 435 (CALB) | 100 | 24 | Poly(butylene succinate) | Low molecular weight oligomers mdpi.com |

| Diethyl Succinate | 1,8-Octanediol | Novozym 435 (CALB) | 70 | 24 | Poly(octamethylene succinate) | ~17,800 nih.gov |

Biomedical and Biochemical Research Investigations

Enzyme Inhibition Studies

Enzyme inhibition studies are fundamental to understanding the specific molecular interactions of compounds like dipropyl succinate (B1194679) within biological systems.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comresearchgate.net It catalyzes the oxidation of succinate to fumarate (B1241708). mdpi.comwikipedia.org Due to its critical role in cellular respiration and energy metabolism, SDH is a significant target for therapeutic intervention and research. anr.frmdpi.com

Dipropyl succinate, as a derivative of succinic acid, is investigated for its potential to interact with and modulate the activity of SDH. The principle of this interaction is based on the concept of competitive inhibition, where a molecule structurally similar to the enzyme's natural substrate binds to the active site, thereby blocking the substrate from binding. libretexts.orglibretexts.orglibretexts.org Malonate, another dicarboxylic acid, is a classic example of a competitive inhibitor of SDH due to its structural similarity to succinate. libretexts.orglibretexts.orglibretexts.org The study of such inhibitors provides valuable information about the enzyme-substrate complex and the specific interactions at the active site. libretexts.org

The inhibition of SDH can have significant downstream effects, including the accumulation of succinate, which can act as a signaling molecule. mdpi.comnih.gov This accumulation has been implicated in various pathological conditions, highlighting the importance of understanding how compounds like this compound might influence SDH activity. nih.gov

The binding of inhibitors to an enzyme like SDH can occur through various mechanisms. In competitive inhibition, the inhibitor molecule competes directly with the substrate for the active site. libretexts.orglibretexts.orglibretexts.org The effectiveness of a competitive inhibitor is often related to its structural resemblance to the substrate.

The binding of a molecule to the active site of SDH prevents the catalytic conversion of succinate to fumarate. libretexts.orglibretexts.orglibretexts.org This modulation of enzyme activity can lead to a cascade of metabolic changes within the cell. The study of how different molecules, including esters of succinate, bind to SDH helps in the design of specific chemical probes and potential therapeutic agents. thieme-connect.com For instance, understanding the binding of various inhibitors can aid in the development of fungicides (SDHIs) that target the SDH of pathogenic fungi. researchgate.netanr.fr

It's important to note that enzyme inhibition can be reversible or irreversible. libretexts.orglibretexts.orglibretexts.org Reversible inhibitors, which include competitive inhibitors, can dissociate from the enzyme, allowing it to regain activity. libretexts.org In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.orglibretexts.orglibretexts.org

Interaction with Succinate Dehydrogenase (SDH)

Modulation of Cellular Metabolic Pathways

By influencing key enzymes like SDH, this compound and related molecules can modulate various cellular metabolic pathways, impacting cell proliferation, energy production, and immune responses.

Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation, a phenomenon known as the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen. mdpi.com Recent research has highlighted the potential of targeting cancer cell metabolism as a therapeutic strategy.

The accumulation of succinate, which can result from the inhibition of SDH, is considered an oncometablic event. mdpi.comoncotarget.com This accumulation can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that promotes tumor growth by upregulating genes involved in glycolysis, angiogenesis, and cell survival. mdpi.comoncotarget.comfrontiersin.org Some studies have shown that succinate esters can exhibit cytotoxic effects against various cancer cell lines.

The inhibition of SDH has been shown to significantly reduce cell proliferation by attenuating de novo purine (B94841) synthesis, a process essential for building DNA and RNA. nih.gov This finding suggests that targeting SDH could be a viable strategy to impair cancer cell proliferation. nih.gov Furthermore, the reliance of cancer cells on alternative metabolic pathways, such as the purine salvage pathway when SDH is inhibited, presents a potential therapeutic vulnerability. nih.gov

Table 1: Investigated Effects of Succinate and its Derivatives on Cancer Cells

| Compound/Condition | Observed Effect | Mechanism | Cellular Context | Reference |

|---|---|---|---|---|

| Succinate Esters | Significant growth inhibition | Modulation of metabolic pathways | Human cancer cell lines | |

| SDH Inhibition | Attenuation of purine synthesis, reduced cell proliferation | Accumulation of succinate, impairment of purine biosynthetic pathway | Normal and cancer cells | nih.gov |

| Succinate Accumulation | Stabilization of HIF-1α | Inhibition of prolyl hydroxylases (PHDs) | Tumor cells | mdpi.comoncotarget.com |

| Diisopropyl succinate | Potential anticancer properties | Modulation of metabolic pathways | In vitro cancer cell lines |

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgbritannica.com Succinate is a key intermediate in this cycle, being formed from succinyl-CoA and subsequently oxidized to fumarate by SDH. wikipedia.orgbritannica.com

The modulation of SDH activity directly impacts the flow of metabolites through the TCA cycle. Inhibition of SDH leads to the accumulation of succinate and a decrease in the production of fumarate. wikipedia.orgnih.gov This disruption can have far-reaching consequences for cellular energy production, as the TCA cycle is tightly linked to the electron transport chain and oxidative phosphorylation. wikipedia.orgbritannica.com

Researchers have developed 13C-labeled chemical probes, such as [1,4-13C2]-dipropyl succinate, to study the TCA cycle using hyperpolarized 13C magnetic resonance spectroscopy. thieme-connect.comdntb.gov.ua This technology provides a non-invasive way to gain insights into metabolic activity in vivo, which is particularly challenging for pathways like the TCA cycle. thieme-connect.comdntb.gov.ua

Recent studies have revealed that cellular metabolism plays a crucial role in regulating the function of immune cells. nih.gov Metabolites, once thought to be solely intermediates in metabolic pathways, are now understood to act as signaling molecules that can modulate immune responses. frontiersin.org

Succinate has emerged as a significant immunomodulatory metabolite. nih.gov The accumulation of succinate in immune cells, such as macrophages and dendritic cells, can occur under inflammatory conditions. wikipedia.orgfrontiersin.org This accumulated succinate can enhance inflammatory responses by stabilizing HIF-1α, leading to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). wikipedia.orgfrontiersin.org

Furthermore, extracellular succinate can act as a signaling molecule by binding to its receptor, SUCNR1 (also known as GPR91), which is expressed on various immune cells. wikipedia.orgfrontiersin.org This interaction can trigger downstream signaling pathways that modulate immune cell function, including cytokine production and migration. google.com For example, succinate can stimulate dendritic cells and enhance their ability to present antigens. wikipedia.org The study of how compounds like this compound might influence these processes is an active area of research, with potential implications for inflammatory diseases and cancer immunotherapy.

Role in the Tricarboxylic Acid (TCA) Cycle

Development of Prodrugs and Pharmaceutical Precursors

The concept of a prodrug involves chemically modifying a bioactive compound to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability. frontiersin.orgscirp.org Esterification is a common strategy in prodrug design, where a drug molecule is linked to an ester group to enhance its lipophilicity and membrane permeability. scirp.org Succinate esters, in particular, have been investigated for their potential in developing prodrugs for a variety of therapeutic agents. mdpi.comspringernature.comgoogle.com

Curcumin (B1669340), a natural compound found in turmeric, has garnered interest for its potential therapeutic properties. However, its clinical application is often limited by poor water solubility and stability. mdpi.com To overcome these limitations, researchers have synthesized succinate prodrugs of curcuminoids. mdpi.com

In one study, curcuminoids were esterified with methyl or ethyl esters of succinyl chloride to create novel succinate prodrugs. mdpi.com These derivatives, including curcumin diethyl disuccinate, demonstrated enhanced stability in phosphate (B84403) buffer compared to the parent compound. mdpi.com Furthermore, these prodrugs were shown to release the active curcumin derivative in human plasma, suggesting that succinylation is a viable prodrug strategy. mdpi.com The anticancer activity of these succinate prodrugs was evaluated against Caco-2 colon cancer cells, with some derivatives showing higher potency than the original curcuminoids. mdpi.com

| Prodrug | Parent Compound | Key Findings |

| Curcumin diethyl disuccinate | Curcumin | Exhibited the highest potency among the synthesized curcuminoid-succinate prodrugs and showed significantly enhanced stability. mdpi.com |

| Curcuminoid-succinate derivatives | Curcuminoids | Showed anti-colon cancer activity and were able to release the parent compound in human plasma. mdpi.com |

Occurrence as a Metabolite in Biological Systems (e.g., Saccharomyces cerevisiae)

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.gov This yeast is a crucial microorganism in various fermentation processes, including winemaking. oup.com During fermentation, S. cerevisiae produces a wide range of volatile compounds, including esters like this compound, which contribute to the final aroma and flavor profile of the product.

The production of succinate, the precursor to this compound, is a natural part of the metabolic activity of S. cerevisiae. google.comnih.gov Succinate is an intermediate in the TCA cycle and can also be produced as an end-product of anaerobic fermentation. nih.govfrontiersin.org The biosynthetic pathway for succinate in yeast typically involves the conversion of glucose to phosphoenolpyruvate (B93156) (PEP), which is then carboxylated to form oxaloacetate. nih.govfrontiersin.org Oxaloacetate is subsequently reduced to malate, then fumarate, and finally to succinate. google.com Genetic engineering strategies have been employed to enhance succinate production in S. cerevisiae for industrial applications by redirecting metabolic flux towards this pathway. nih.govfrontiersin.org The presence of this compound as a metabolite in yeast highlights the organism's esterification capabilities, which play a role in the formation of flavor and aroma compounds.

Environmental Impact and Green Chemistry Perspectives

Biodegradability and Environmental Fate Studies

Dipropyl succinate (B1194679) is considered to be readily biodegradable, a characteristic that positions it as an environmentally friendlier alternative to many conventional chemicals. ontosight.ai While specific environmental fate studies on dipropyl succinate are not extensively detailed in the provided results, the biodegradability of its parent compound, succinic acid, and related succinate esters provides strong inferential evidence.

Succinic acid itself is a naturally occurring compound found in almost all plant and animal tissues and is a key component of the citric acid cycle. atamanchemicals.comatamanchemicals.com It biodegrades in soil and aquatic environments. atamanchemicals.com Studies on other succinate esters, such as poly(butylene succinate) (PBS), further support the biodegradability of the succinate structure. researchgate.netchromatographyonline.commdpi.com PBS is known to be biodegradable in various environments, including soil and compost. researchgate.netchromatographyonline.com Research on various succinate-based plasticizers has also demonstrated that many can be rapidly broken down by common soil bacteria. researchgate.net

The environmental fate of this compound is largely influenced by its susceptibility to hydrolysis, which would break it down into succinic acid and propanol (B110389), both of which are readily metabolized by microorganisms. Based on available data, it is not expected to be environmentally hazardous. fishersci.nl

Assessment as a Sustainable Chemical Alternative

This compound is increasingly viewed as a sustainable chemical alternative in various sectors, including cosmetics, flavorings, and as an intermediate in chemical synthesis. ontosight.aimdpi.com Its low toxicity and biodegradable nature are key attributes driving this assessment.

The sustainability of this compound is significantly enhanced by the shift towards bio-based production of its precursor, succinic acid. ontosight.ainrel.gov Traditionally derived from petrochemical feedstocks, succinic acid can now be produced through the fermentation of renewable resources like sugars. ontosight.airesearchgate.net This bio-based route reduces the reliance on fossil fuels and can contribute to a lower carbon footprint. atamanchemicals.com The U.S. Department of Energy has identified succinic acid as a key platform chemical for the production of value-added bio-based products. mdpi.com

As a "green solvent," this compound and other dialkyl succinates offer alternatives to more hazardous or environmentally persistent solvents. mdpi.com Its use as a plasticizer is also being explored, offering a potentially safer and more biodegradable option compared to traditional phthalate (B1215562) plasticizers, which have been linked to negative environmental and health impacts. researchgate.net

Green Synthesis Methodologies for Reduced Environmental Footprint

Efforts to produce this compound are increasingly focused on green synthesis methodologies that minimize environmental impact. These approaches prioritize atom economy, waste reduction, and the use of environmentally benign catalysts and solvents. nih.gov

The primary synthesis route for this compound is the esterification of succinic acid with propanol. ontosight.ai Green chemistry principles emphasize maximizing atom economy, which is the measure of how efficiently atoms from the reactants are incorporated into the final product. nih.gov

| Metric | Description | Relevance to this compound Synthesis |

|---|---|---|

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Esterification of succinic acid with propanol has a theoretically high atom economy, with water being the only byproduct. nih.gov |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. nih.gov | Green synthesis methods aim for a low E-factor by minimizing solvent use, catalyst waste, and byproducts. nih.govresearchgate.net |

Research into the synthesis of related succinate esters has demonstrated high atom economy and low E-factors, validating the sustainable nature of the catalytic processes. researchgate.netresearchgate.net For instance, the synthesis of a diester from succinic acid reported an atom economy of 86.47% and an E-factor of 0.69. researchgate.netresearchgate.net Waste minimization is further achieved through one-pot synthesis and multicomponent procedures, which reduce the number of synthetic steps and associated waste generation. nih.gov

The choice of catalysts and solvents is critical in reducing the environmental footprint of this compound production. Traditional synthesis often employs strong mineral acids like sulfuric acid, which can be corrosive and generate waste. Green chemistry encourages the use of catalysts that are reusable, non-toxic, and highly efficient.

Benign Catalysts:

Solid Acid Catalysts: Materials like zeolite and acid-activated bentonite (B74815) clay have been shown to be effective and environmentally benign catalysts for succinic acid esterification. researchgate.net They are easily separated from the reaction mixture and can be reused for multiple cycles. researchgate.netresearchgate.net

Enzymatic Catalysts: Lipases, such as Novozym 435, are being used for the synthesis of succinate esters. mdpi.comupc.edu Biocatalysts operate under mild conditions (lower temperature and pressure), exhibit high selectivity, and reduce the generation of byproducts. acs.org Chemo-enzymatic reactions in continuous flow systems have been developed for producing dialkyl succinates. mdpi.com

Ionic Liquids: These have been explored as catalysts for the synthesis of diisopropyl succinate, offering potential for catalyst recovery and reuse.

Benign Solvents:

Solvent-free Conditions: Conducting reactions without a solvent, where one of the reactants acts as the solvent, is a key principle of green chemistry. nih.gov This has been successfully applied in the synthesis of various organic compounds. cmu.ac.th

Bio-based Solvents: The use of alcohols that also serve as the reagent eliminates the need for an additional solvent. mdpi.com

Supercritical Fluids: Carbon dioxide has been used as a solvent and an acid catalyst in the synthesis of succinate diesters, improving reaction rates and simplifying product separation. patsnap.com

| Catalyst/Solvent Type | Examples | Advantages in this compound Synthesis |

|---|---|---|

| Solid Acid Catalysts | Zeolites, Bentonite Clay, Ion-exchange resins researchgate.net | Reusable, easy to separate, reduces corrosive waste. researchgate.netresearchgate.net |

| Enzymatic Catalysts | Lipases (e.g., Novozym 435) mdpi.comupc.edu | High selectivity, mild reaction conditions, biodegradable. acs.org |

| Ionic Liquids | Lewis acidic ionic liquids | Potential for catalyst recycling. |

| Benign Solvents | Solvent-free, Propanol (as reactant and solvent), Supercritical CO2 mdpi.comnih.govpatsnap.com | Minimizes waste, reduces environmental impact, can enhance reaction rates. nih.govpatsnap.com |

By adopting these green synthesis methodologies, the production of this compound can be aligned with the principles of sustainability, further enhancing its profile as an environmentally responsible chemical.

Degradation Pathways and Stability Analysis

Hydrolytic Degradation Kinetics and Mechanisms

The hydrolysis of dipropyl succinate (B1194679) involves the cleavage of its ester bonds in the presence of water, a reaction that is significantly influenced by the pH of the medium. This process is a primary pathway for its breakdown in aqueous environments.

The rate of hydrolysis of dipropyl succinate is highly dependent on pH. Like most simple esters, its degradation is slowest in a neutral pH environment (around pH 7). However, the reaction is significantly accelerated under both acidic and basic conditions.

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydrolysis is promoted by the direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, which is generally a faster process than acid-catalyzed hydrolysis. Studies on related succinate compounds and general principles of ester hydrolysis confirm that pH is a critical parameter in determining the hydrolytic stability. chromatographyonline.comresearchgate.net For instance, research on poly(butylene succinate) (PBS) has shown a dramatic increase in degradation in acidic media compared to neutral solutions. researchgate.net While specific kinetic data for this compound is not extensively detailed in the available literature, the qualitative relationship between pH and hydrolysis rate is a well-established principle of organic chemistry. nih.govacs.org

Table 1: pH Influence on this compound Hydrolysis

| pH Condition | Relative Rate of Hydrolysis | Primary Catalyst |

|---|---|---|

| Acidic (pH < 7) | Accelerated | H₃O⁺ |

| Neutral (pH ≈ 7) | Minimal / Slow | Water (uncatalyzed) |

The fundamental mechanism for the hydrolysis of this compound is a nucleophilic acyl substitution. The process results in the cleavage of the ester bond (C-O) between the acyl group and the oxygen atom of the propyl group. This pathway ultimately yields succinic acid and propanol (B110389) as the final products. ontosight.ai

The reaction proceeds in two steps, with the hydrolysis of one ester group forming propyl hydrogen succinate as an intermediate, followed by the hydrolysis of the second ester group to yield succinic acid.

Step 1: this compound + H₂O → Propyl hydrogen succinate + Propanol

Step 2: Propyl hydrogen succinate + H₂O → Succinic acid + Propanol

This cleavage pathway is common to both acid- and base-catalyzed hydrolysis. ontosight.ai The primary difference lies in the nature of the nucleophile and the intermediates formed during the reaction.

pH-Dependent Hydrolysis

Thermal Decomposition Studies

Exposure to elevated temperatures can induce the thermal degradation of this compound, leading to the breakdown of its chemical structure. Studies on analogous aliphatic polyesters, such as poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBS), provide significant insight into the likely decomposition mechanisms. mdpi.comnih.gov High temperatures used during the synthesis of dialkyl succinates can also lead to unwanted degradation reactions. mdpi.com

The principal mechanism for the thermal decomposition of aliphatic esters like this compound, which possess hydrogen atoms on the β-carbon of the alcohol moiety, is β-hydrogen bond scission. mdpi.comnih.gov This process involves a non-radical, intramolecular cyclic transition state.

In this mechanism, one of the ester groups undergoes a concerted reaction involving a six-membered ring transition state. The β-hydrogen from the propyl group is transferred to the carbonyl oxygen of the ester, leading to the simultaneous cleavage of the C-O bond. This reaction results in the formation of an alkene (propene) and a carboxylic acid functional group. The process can then repeat for the second ester group or undergo further reactions like decarboxylation or cyclization to form succinic anhydride (B1165640) at high temperatures. mdpi.comnih.gov

Table 2: Primary Products of Thermal Decomposition via β-Scission

| Reactant | Primary Products |

|---|

Less common, secondary degradation pathways at higher temperatures can include homolytic (radical) scission of the C-O or C-C bonds. nih.gov

Photochemical Stability and Accelerated Aging Investigations (e.g., UV exposure)

This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. Photochemical degradation is typically initiated by the absorption of UV light, which can lead to the formation of free radicals and subsequent chain reactions that break down the molecule. ontosight.ai

Accelerated aging studies on materials containing succinate esters often involve exposure to controlled UV light to predict long-term stability. ontosight.ai While direct photodegradation studies on pure this compound are limited, its identity as a degradation product in other polymers subjected to aging provides evidence of its formation and potential instability under such conditions. For example, butanedioic acid, dipropyl ester was identified as a degradation product during the analysis of aged polylactic acid, indicating its formation from reactions initiated by environmental stressors like UV light and heat. mdpi.com The photodegradation of analogous phthalate (B1215562) esters is known to proceed via free-radical attack, suggesting a similar pathway could be relevant for succinates. researchgate.net

Stability in Biological and Environmental Matrices

This compound is considered to be a biodegradable compound. ontosight.ai Its stability in biological and environmental settings is largely determined by the presence of microorganisms capable of producing esterase enzymes.

The enzymatic hydrolysis of the ester bonds is the key step in its biodegradation. acs.org Esterases cleave the ester linkages to release succinic acid and propanol. These smaller molecules are common metabolic intermediates that can be readily utilized by a wide range of microorganisms as carbon and energy sources. chromatographyonline.com

Studies on various unsubstituted dialkyl succinates have shown that they can be rapidly broken down by common soil bacteria, such as Rhodococcus rhodocrous. researchgate.net The rate of biodegradation is influenced by factors such as the water solubility of the compound and its tendency to adsorb to solid materials like soil or sediment. acs.org The biodegradability of related polyesters like poly(butylene succinate) is well-documented and relies on the initial hydrolysis of the polymer into its constituent monomers, succinic acid and 1,4-butanediol (B3395766), which are then biodegraded. chromatographyonline.com This serves as a strong model for the environmental fate of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Succinic acid |

| Propanol |

| Propyl hydrogen succinate |

| Poly(butylene succinate) (PBS) |

| Poly(ethylene succinate) (PESu) |

| Propene |

| Succinic anhydride |

| Polylactic acid (PLA) |

Interactions with Other Chemical Entities Leading to Degradation (e.g., Drug-Excipient Interactions)

The stability of this compound, like other ester-containing compounds, can be compromised through interactions with other chemical entities, a critical consideration in formulations where it might be used as an excipient. chineway.com.cn Excipients are generally considered inert, but they can participate in chemical reactions, leading to the degradation of the active pharmaceutical ingredient (API) or the excipient itself. chineway.com.cnechemi.com Such interactions can significantly impact the quality and performance of a product. chineway.com.cn The primary degradation pathways for esters like this compound in the presence of other chemical entities are hydrolysis and transesterification, often catalyzed by acidic or basic conditions or the presence of reactive impurities. core.ac.ukjchps.com

General Degradation Pathways:

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction where water molecules break the ester bonds. jchps.com This process is significantly accelerated in the presence of acids or bases. mdpi.com An acidic or basic API, or acidic/basic impurities in other excipients, could therefore catalyze the degradation of this compound into succinic acid and propanol. mdpi.comgoogle.com The presence of moisture is a key factor, as it acts as a reactant and can facilitate interactions. core.ac.uk

Transesterification: This reaction involves the exchange of the propyl group of the ester with an alcohol group from another compound. If a drug or another excipient contains a hydroxyl (-OH) group, it could potentially react with this compound, especially under catalytic conditions (acid or base), to form a new ester and propanol. mdpi.com

Interactions with Active Pharmaceutical Ingredients (APIs):

APIs with Acidic or Basic Functional Groups: Drugs that are acidic or basic in nature can create a microenvironment that catalyzes the hydrolysis of this compound. core.ac.uk For instance, an API with a free carboxylic acid group could act as an acid catalyst, while an amine-containing drug could act as a base catalyst.

APIs with Hydroxyl Groups: As mentioned, APIs containing alcohol functionalities could undergo transesterification with this compound.

Interactions with Other Excipients and Impurities:

Excipients are not always pure and can contain reactive impurities that may initiate degradation. scirp.org

Reactive Impurities: Common excipients can contain trace levels of reactive impurities such as aldehydes, peroxides, and organic acids. scirp.orgresearchgate.net These impurities can arise from the manufacturing process or degradation of the excipient itself. scirp.orgmdpi.com For example, peroxides present in polymers like povidone could potentially lead to oxidative degradation, although esters are generally more susceptible to hydrolysis. researchgate.net Aldehydes could potentially react, though this is more common with amine-containing drugs. scirp.org

Hygroscopic Excipients: Excipients that readily absorb moisture, such as starch or povidone, can increase the local water content within a formulation. core.ac.uk This elevated moisture level can facilitate the hydrolytic degradation of this compound, especially if catalytic species are also present. core.ac.uk

Alkaline Residues: Some excipients, like certain stearate (B1226849) lubricants or dibasic calcium phosphate (B84403), may have alkaline residues. researchgate.net This alkalinity can catalyze the base-mediated hydrolysis of this compound.

The potential for these interactions underscores the importance of comprehensive drug-excipient compatibility studies during formulation development to ensure product stability. jchps.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Degradation Monitoring

Chromatographic methods are indispensable for separating dipropyl succinate (B1194679) from impurities and for identifying products that result from its degradation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of dipropyl succinate and for monitoring its degradation over time. In a typical Reverse Phase (RP-HPLC) setup, a C18 column is often employed. researchgate.netijpsdronline.com The mobile phase, a critical component in the separation process, is usually a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724). researchgate.netijpsdronline.com The ratio of these components is optimized to achieve effective separation. For instance, a mobile phase composition of 20:80 (v/v) acetonitrile to 0.02 M potassium dihydrogen phosphate (B84403) has been used. ijpsdronline.com

Detection is commonly performed using a UV detector at a specific wavelength where the compound absorbs light, for example, at 277 nm. ijpsdronline.com The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. Under specific conditions, prucalopride (B966) succinate, a related compound, was found to have a retention time of 5.416 minutes. researchgate.netijpsdronline.com

To validate the stability-indicating nature of an HPLC method, forced degradation studies are conducted. researchgate.netijpsdronline.com This involves subjecting the compound to stress conditions such as acid, base, heat, oxidation, and UV light to generate potential degradation products. researchgate.netijpsdronline.comscirp.org The ability of the HPLC method to separate the main compound peak from the peaks of these degradation products demonstrates its specificity and robustness for stability studies. nih.gov

| Parameter | Example Condition | Source |

| Column | Grace C18 (150 mm x 4.6 mm, 5 µm) | researchgate.netijpsdronline.com |

| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (20:80 v/v) | ijpsdronline.com |

| Flow Rate | 1.0 mL/min | ijpsdronline.com |

| Detection | UV at 277 nm | ijpsdronline.com |

| Column Temp. | 30°C | ijpsdronline.com |

| Injection Vol. | 20 µL | ijpsdronline.comjipbs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for identifying the volatile products formed during the decomposition of this compound. mdpi.comresearchgate.net In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.

The thermal degradation of aliphatic polyesters, which are structurally related to this compound, has been studied using Pyrolysis-GC-MS. researchgate.net These studies reveal that decomposition often occurs through mechanisms like β-hydrogen bond scission. researchgate.net At lower pyrolysis temperatures (e.g., 360-385 °C), the main products for a similar polymer, poly(propylene succinate), include succinic anhydride (B1165640), succinic acid, and propanoic acid. researchgate.net At higher temperatures (e.g., 450 °C), the formation of allyl and diallyl succinates becomes more prominent. researchgate.net

GC-MS analysis is also widely used for the characterization of flavor and fragrance compounds in various matrices, where esters like this compound are often detected. mdpi.com The typical setup involves a capillary column and helium as the carrier gas, with electron impact (EI) ionization at 70 eV. mdpi.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Elucidation and Structural Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. nih.gov

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the propyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as the methylene protons of the succinate backbone.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net The spectrum of this compound would display distinct peaks for the carbonyl carbon of the ester group, the carbons in the propyl chains, and the carbons in the succinate moiety. nih.govresearchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~172 |

| -O-C H₂- (Propoxy Methylene) | ~65 |

| -C H₂- (Succinate Methylene) | ~29 |

| -CH₂-C H₂- (Propoxy Methylene) | ~22 |

| -C H₃ (Propoxy Methyl) | ~10 |

Note: These are approximate values and can vary based on the solvent and instrument.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govgoogle.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure. nih.gov A very strong and sharp peak appears in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. mdpi.com Additionally, C-O stretching vibrations associated with the ester linkage appear in the 1000-1300 cm⁻¹ region. mdpi.com The presence of the propyl groups is confirmed by C-H stretching vibrations typically observed between 2850 and 3000 cm⁻¹. mdpi.com

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source |

| C-H (Alkyl) | Stretch | 2850 - 3000 | mdpi.com |

| C=O (Ester) | Stretch | ~1730 - 1750 | mdpi.com |

| C-O (Ester) | Stretch | 1000 - 1300 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. netzsch.com For this compound, these methods provide insights into its thermal stability, melting behavior, and decomposition profile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. netzsch.com TGA is used to determine the decomposition temperatures of this compound, providing information about its thermal stability. For related aliphatic polyesters, degradation is often observed as a single or multi-step process, with maximum decomposition rates occurring at specific temperatures. researchgate.net For instance, the T50 value (temperature at which 50% mass loss occurs) for poly(butylene succinate), a related polymer, is around 385 °C, indicating the maximum degradation temperature of the polymer matrix. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com DSC can be used to determine the melting point and glass transition temperature of this compound. The melting point of related succinate esters and polymers shows endothermic peaks corresponding to the phase transition from solid to liquid. researchgate.net For example, poly(butylene succinate) exhibits a melting peak around 110 °C. nih.gov The information from DSC is valuable for understanding the material's processing and application temperature ranges.

Coupling TGA with FTIR (TGA-FTIR) allows for the simultaneous analysis of mass loss and the chemical identification of the evolved gases during decomposition, providing a comprehensive understanding of the degradation mechanism. netzsch.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgfilab.fr It is widely used to study thermal transitions in materials, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). wikipedia.orgtorontech.comcam.ac.uk

In polymer research, succinate esters, including the class to which this compound belongs, are investigated as bio-based plasticizers. DSC is a primary tool for quantifying their plasticizing efficiency. The introduction of a plasticizer into a polymer matrix typically lowers its glass transition temperature (Tg), indicating an increase in the polymer chains' mobility and flexibility.

Research on poly(vinyl chloride) (PVC) plasticized with various bio-based succinate esters, such as diethyl succinate (DES), dibutyl succinate (DBS), and dihexyl succinate (DHS), demonstrates this effect. Studies have shown that incorporating succinate diesters into PVC significantly reduces its Tg. For instance, the addition of 20% and 30% of a succinate-based plasticizer to PVC can lower the Tg by 64.8 °C and 91.4 °C, respectively. researchgate.net This plasticizing effect is crucial for transforming rigid polymers into flexible materials suitable for a wide range of applications.

Similarly, in biodegradable polymers like poly(butylene succinate) (PBS), the incorporation of co-monomers or plasticizers, including other succinate derivatives, alters its thermal properties. DSC analysis of poly(butylene succinate-co-butylene 2-methylsuccinate) copolymers revealed that the melting temperature and degree of crystallinity decreased with an increasing content of the 2-methylsuccinate unit. mdpi.com In studies involving poly(lactic acid) (PLA) plasticized with succinate compounds like bis(butyldiglycol)succinate, DSC is used to evaluate changes in Tg, crystallinity, and melting behavior, which are indicative of the plasticizer's effectiveness. google.com

The following table summarizes representative data from literature on the effect of various succinate esters on the glass transition temperature of PVC.

| Plasticizer (50 phr*) | Polymer | Original Tg (°C) | Plasticized Tg (°C) | Tg Depression (°C) |

| Diethyl Succinate (DES) | PVC | ~85 | 15.5 | 69.5 |

| Dibutyl Succinate (DBS) | PVC | ~85 | -1.5 | 86.5 |

| Dihexyl Succinate (DHS) | PVC | ~85 | -20.0 | 105.0 |

*phr = parts per hundred parts of resin

Table based on data from studies on succinate ester plasticizers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This technique is essential for determining the thermal stability and compositional properties of materials, including polymers and plasticizers. cam.ac.ukopenaccessjournals.com TGA data can identify the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual mass. mdpi.com

For example, studies on PVC plasticized with succinate-based esters have shown that while the plasticized material's thermal degradation point is reduced compared to neat PVC, it remains sufficiently high for processing. researchgate.net Research on environmentally friendly plasticizers derived from succinic acid reported a 5% weight loss temperature (T5%) of 227.8 °C in air and 261.1 °C in nitrogen for the plasticizer itself, while the T5% for pure PVC was 264.9 °C and 270.5 °C, respectively. mdpi.com

In the context of biodegradable polyesters like poly(butylene succinate) (PBS), TGA is used to confirm their high thermal stability. PBS typically undergoes thermal degradation in a single step, starting at temperatures above 300 °C, with a maximum decomposition rate around 400 °C under a nitrogen atmosphere. mdpi.comnih.gov The thermal stability of PBS copolymers can be evaluated by comparing their decomposition temperatures (Td,5) and temperatures of maximum decomposition rate (Td,max). mdpi.com

The table below presents representative TGA data for PBS and related copolymers, illustrating the high thermal stability of succinate-based polyesters.

| Polymer | Td,5 (°C) | Td,max (°C) |

| Poly(butylene succinate) (PBS) | 340.0 | 399.4 |

| P(BS-co-BMS)10 | 338.9 | 398.8 |

| P(BS-co-BMS)20 | 337.1 | 397.6 |

*P(BS-co-BMS) refers to poly(butylene succinate-co-butylene 2-methylsuccinate) with varying percentages of the methylsuccinate unit. mdpi.com

Table based on data from studies on PBS and its copolymers. mdpi.com

Rheological Characterization in Polymer Research

Rheology is the study of the flow and deformation of matter. In polymer research, rheological characterization is crucial for understanding how a material will behave during processing operations like extrusion, injection molding, and film blowing. orientjchem.orgmdpi.com Key parameters measured include viscosity, storage modulus (G'), and loss modulus (G''), which describe the material's resistance to flow and its elastic and viscous properties, respectively.